molecular formula C13H11FN4 B1413162 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine CAS No. 2096985-37-2

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine

Cat. No.: B1413162
CAS No.: 2096985-37-2
M. Wt: 242.25 g/mol
InChI Key: DGWLHHDHHGZFSZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (300 MHz, DMSO-d₆) exhibits distinct signals:

  • Aromatic protons : A multiplet at δ 7.40–7.31 ppm (4H, 4-fluorophenyl).
  • Pyrazolo[1,5-a]pyrimidine protons : A singlet at δ 5.53 ppm (1H, H-2) and a broad singlet at δ 11.54 ppm (1H, NH).
  • Methyl groups : A singlet at δ 2.29 ppm (3H, CH₃).

The ¹³C NMR spectrum (75 MHz, DMSO-d₆) shows:

  • Fluorophenyl carbons : δ 162.8 (C-F), 131.7 (C-1'), 115.4 (C-3'/C-5').
  • Pyrimidine carbons : δ 155.9 (C-5), 150.6 (C-7), 103.0 (C-2).

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

  • N–H stretch : 3415 (NH₂ asymmetric), 3264 (NH₂ symmetric).
  • C–H stretch : 3092 (aromatic), 2930 (aliphatic CH₃).
  • C=N/C=C stretch : 1623 (pyrimidine ring).
  • C–F stretch : 1220 (fluorophenyl).

Mass Spectrometric Fragmentation Patterns

The ESI-MS spectrum displays:

  • Molecular ion : m/z 242.25 [M + H]⁺ (C₁₃H₁₁FN₄).
  • Major fragments :
    • m/z 225.20 [M + H – NH₃]⁺ (loss of ammonia).
    • m/z 197.15 [M + H – CONH₂]⁺ (cleavage of the pyrimidine ring).

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311++G(d,p)) predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electron delocalization across the fused ring system. The pyrazolo[1,5-a]pyrimidine core exhibits partial negative charge localization at N-1 (–0.32 e) and N-3 (–0.28 e), while the 4-fluorophenyl group carries a net positive charge (+0.18 e).

Properties

IUPAC Name

6-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)17-11-6-7-16-18(8)11/h2-7H,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWLHHDHHGZFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=NN12)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation of β-Ketoesters with Aminopyrazoles

A prevalent approach involves the one-step cyclocondensation of β-ketoesters with aminopyrazoles to generate pyrazolo[1,5-a]pyrimidines, which serve as precursors for the target compound.

Reaction Step Reagents & Conditions Yield & Notes Reference
Cyclocondensation of β-ketoesters with aminopyrazoles β-Ketoesters (e.g., ethyl acetoacetate), aminopyrazoles, acetic acid, ethanol, 130°C, 18 h, O₂ atmosphere 80–94% yield for derivatives like 4a–v ,

Research Findings:

  • The reaction involves initial formation of an intermediate adduct, followed by oxidative cyclization.
  • The presence of acetic acid enhances cyclization efficiency.
  • Variations in substituents on the β-ketoester or aminopyrazole influence the regioselectivity and yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of pyrazolo[1,5-a]pyrimidines, especially for derivatives with electron-withdrawing or electron-donating groups at position 7.

Reaction Step Reagents & Conditions Yield & Notes Reference
Microwave-assisted cyclization β-Enaminone derivatives + 3-methyl-1H-pyrazol-5-amine, microwave at 180°C 88–96% for 7-aryl derivatives

Research Findings:

  • Microwave irradiation at high temperatures (180°C) significantly reduces reaction time.
  • Some derivatives, especially coumarin hybrids, decompose under microwave conditions, requiring reflux in acetic acid for optimal yields.

Reflux in Acidic Media for Specific Derivatives

Certain derivatives, particularly those with sensitive substituents like coumarin, are best synthesized via reflux in acetic acid.

Reaction Step Reagents & Conditions Yield & Notes Reference
Reflux in acetic acid Precursors + acetic acid, reflux 3 h 80–87% for hybrids 4c, 4f

Research Findings:

  • Reflux conditions favor the formation of hybrid pyrazolo[1,5-a]pyrimidines with coumarin moieties.
  • Decomposition under microwave conditions suggests the need for traditional reflux for these derivatives.

Catalytic and Solvent Variations

Different catalysts and solvents influence the reaction pathway and yield:

Catalyst/Solvent Reaction Conditions Yield & Notes Reference
Pd(OAc)₂ in acetic acid Reflux, 48 h Complete recovery of starting material
Cu(OAc)₂ in acetonitrile Reflux, 48 h No reaction
Pd(OAc)₂ in DMF Reflux, 48 h Formation of triazolopyridines

Research Findings:

  • Palladium catalysis in acetic acid facilitates cyclization.
  • Solvent choice is critical; acetic acid and DMF promote the formation of heterocyclic derivatives, while others like toluene or water are ineffective.

Functionalization of the 7-Position

Post-cyclization modifications, such as methylation or trifluoromethylation, are performed via nucleophilic substitution or light-promoted reactions, respectively.

Reaction Step Reagents & Conditions Yield & Notes Reference
N-Methylation Methyl iodide, Cs₂CO₃ P2 analogs, yield not specified
Trifluoromethylation CF₃I, Cs₂CO₃, UV light Efficient incorporation

Research Findings:

  • Methylation at nitrogen or carbon positions is achieved via standard alkylation protocols.
  • Trifluoromethylation employs photoactivation, offering regioselectivity and high yields.

Summary of Key Data

Preparation Method Conditions Yield Range Advantages Limitations
Cyclocondensation of β-ketoesters with aminopyrazoles Reflux, 130°C, 18 h 80–94% Simple, high yield Limited substrate scope
Microwave-assisted synthesis Microwave at 180°C 88–96% Rapid, efficient Not suitable for sensitive derivatives
Reflux in acetic acid 3 h 80–87% Good for hybrid derivatives Potential decomposition under microwave
Catalytic methods (Pd, Cu) Reflux, varied Variable Selectivity control Catalyst dependence, reaction complexity

Chemical Reactions Analysis

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Potential as a Kinase Inhibitor
One of the most significant applications of this compound is in the field of medicinal chemistry, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical for cell cycle regulation, making them attractive targets for cancer therapy.

Case Studies

  • Inhibition of CDK2 : Preclinical studies have demonstrated that 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine effectively inhibits CDK2 activity, leading to cell cycle arrest in various cancer cell lines. These findings suggest its potential as a therapeutic agent in cancer treatment.
  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The mechanism involves induction of apoptosis through the inhibition of key signaling pathways associated with tumor growth.

Biological Research

Fluorescent Probe in Bioimaging
The compound's strong fluorescence properties make it suitable for use as a fluorescent probe in bioimaging applications. Its stability and photophysical characteristics allow for effective visualization of biological processes.

Applications

  • Cellular Imaging : Utilized in tracking cellular processes and interactions in live-cell imaging studies.
  • Drug Delivery Systems : Investigated for incorporation into nanocarriers for targeted drug delivery due to its ability to emit fluorescence upon excitation.

Materials Science

Use in Organic Light-Emitting Diodes (OLEDs)
The electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes.

Properties

  • Charge Transport : The compound exhibits favorable charge transport characteristics, making it suitable for use in OLEDs.
  • Stability : Its chemical stability under operational conditions enhances its potential longevity and performance in electronic devices.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine involves its interaction with molecular targets such as CDK2. By binding to the ATP-binding site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs (Table 1) and their key properties.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Data Reference
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine (Target Compound) 6-(4-Fluorophenyl), 7-methyl, 5-amine 242.25* Not explicitly reported in evidence
6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 6-(4-Fluorophenyl), 2-methyl, 7-amine 242.25 Discontinued commercial product
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Fluorophenyl), 5,6-dimethyl, 7-amine 377.44 Anti-Wolbachia activity; synthesized via amine coupling in ethanol
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32) 3,5-Bis(4-fluorophenyl), 7-amine 443.45 Anti-mycobacterial activity; synthesized via Suzuki coupling
2-Methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one 3-(4-Fluorophenyl), 5-(4-methoxyphenyl), 7-one 363.35 Mycobacterium tuberculosis DXS inhibitor (IC50 = 10.6 µM)
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Fluorophenyl), 5-tert-butyl, 2-methyl, 7-amine 356.45 No explicit activity data; bulky substituents may affect solubility

Notes:

  • Positional isomerism : The target compound’s 5-amine group distinguishes it from analogs like (7-amine). Amine position affects hydrogen bonding and target interaction.
  • Anti-mycobacterial activity: Compound 32 (dual 4-fluorophenyl groups) shows enhanced activity compared to monosubstituted derivatives, suggesting synergistic electronic effects .
  • Synthetic routes : Suzuki coupling (e.g., ) and amine displacement (e.g., ) are common for introducing aryl and amine groups, respectively.
  • Electron-withdrawing groups : The 4-fluorophenyl moiety improves metabolic stability across analogs (e.g., ).

Key Findings :

Methyl groups at positions 2 or 7 (e.g., ) reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl in ).

Biological Performance :

  • The 4-methoxyphenyl group in enhances M. tuberculosis DXS inhibition, suggesting electron-donating groups improve target binding.
  • Dual fluorophenyl substitution (Compound 32, ) increases anti-mycobacterial potency, likely due to enhanced hydrophobic interactions.

Synthesis Challenges :

  • Amine coupling (e.g., ) requires precise temperature control (60–110°C) and bases like DIPEA for optimal yields.
  • Suzuki reactions (e.g., ) enable versatile aryl substitutions but depend on boronic acid availability.

Biological Activity

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H11_{11}FN4_{4}
  • CAS Number : 2096985-37-2
  • Molecular Weight : 240.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Several studies have highlighted the compound's efficacy against different cancer cell lines. For instance:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects on HeLa cells with a reduction in cell viability observed at concentrations as low as 20 µg/mL. The cytotoxicity was measured using MTT assays, which indicated a viability decrease of approximately 75.91% at this concentration .
  • In Vivo Studies :
    • In experiments involving sarcoma 180 tumor models in Swiss albino mice, treatment with the compound resulted in tumor inhibition rates of 66.47% compared to controls treated with standard chemotherapy agents like 5-fluorouracil (14.47% inhibition) over a seven-day treatment period .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been reported to possess inhibitory activity against various enzymes. Research indicates that derivatives of this compound can act as selective protein inhibitors, which is crucial for developing targeted therapies in cancer treatment and other diseases.

Case Study 1: Liposomal Formulation

A notable study involved encapsulating a related pyrimidine derivative in liposomes to enhance its therapeutic efficacy. The liposomal formulation showed improved stability and cytotoxicity compared to the free form. The encapsulated compound achieved higher tumor inhibition rates and reduced mitotic counts in treated animals compared to free drug formulations .

Case Study 2: QSAR Modeling

Another significant research effort utilized Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of various pyrazolo[1,5-a]pyrimidine derivatives. This study identified key structural features that contribute to their anticancer properties, providing insights for future drug design efforts targeting human carbonic anhydrase II as a model protein .

Summary of Findings

Activity In Vitro Results In Vivo Results Reference
Cytotoxicity75.91% reduction at 20 µg/mL66.47% tumor inhibition
Enzyme InhibitionSelective protein inhibitors identifiedEnhanced therapeutic efficacy
Liposomal FormulationImproved stability and cytotoxicityHigher inhibition rates than free drug

Q & A

Q. What are the common synthetic routes for preparing 6-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-amine?

The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. For example:

  • Step 1 : Condensation of 5-aminopyrazole derivatives with fluorophenyl-containing ketones or aldehydes under acidic or basic conditions (e.g., using ethanol or DCM as solvents) .
  • Step 2 : Cyclization using catalysts like BBr₃ or additives such as tert-butylphosphonic acid to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 3 : Functionalization at position 5 with an amine group via nucleophilic substitution or reductive amination .
    Key validation : Monitor reaction progress via TLC and characterize intermediates using NMR and HRMS .

Q. How is the compound characterized structurally?

  • X-ray crystallography resolves the core pyrazolo[1,5-a]pyrimidine scaffold and substituent orientations (e.g., fluorophenyl and methyl groups) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 2.5–3.0 ppm indicates methyl groups .
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₂FN₅: 256.0998; observed: 256.0995) .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 61.65%; H: 4.38%; N: 27.65%) .

Q. What preliminary biological screening methods are used for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., KDR) or metabolic enzymes (e.g., Pf-dihydroorotate dehydrogenase) using fluorescence-based or colorimetric substrates .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
  • Pharmacokinetics : Assess solubility (logP via HPLC) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Compare BBr₃, AlCl₃, or tert-butylphosphonic acid additives to enhance cyclization efficiency (e.g., tert-butylphosphonic acid increased yields from 62% to 86% in related compounds) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve intermediate stability, while ethanol reduces side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization vs. 6-hour reflux) .

Q. How do structural modifications influence bioactivity?

  • SAR studies :
    • Fluorophenyl group : Enhances membrane permeability and target binding via hydrophobic/π-π interactions .
    • Methyl group at position 7 : Reduces metabolic degradation compared to bulkier substituents .
    • Amine at position 5 : Critical for hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
  • Case study : Trifluoromethyl analogs showed 10-fold higher enzyme inhibition (IC₅₀ = 0.16 µM vs. 1.5 µM for non-fluorinated derivatives) .

Q. How to resolve contradictions in spectral data during characterization?

  • Dynamic NMR : Assigns overlapping peaks caused by rotational isomers (e.g., amine group conformers) .
  • X-ray vs. computational modeling : Compare experimental crystallographic data (e.g., bond angles, torsion angles) with DFT-optimized structures to validate stereochemistry .
  • High-resolution mass spectrometry : Distinguishes isobaric impurities (e.g., Cl vs. CF₃ substitutions) .

Q. What computational tools predict the compound’s binding modes?

  • Molecular docking (AutoDock Vina, Glide) : Simulate interactions with targets like COX-2 or CRF1 receptors. Fluorophenyl groups align with hydrophobic subpockets, while the amine forms hydrogen bonds .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with bioactivity (R² = 0.89 for kinase inhibitors) .

Q. How to design stability studies for the compound?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Excipient compatibility : Test with lactose, PVP, and magnesium stearate using DSC to detect polymorphic transitions .
  • Long-term storage : Monitor purity at 25°C/60% RH for 6–12 months (ICH Q1A guidelines) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine
Reactant of Route 2
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6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine

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